3-(3-Fluoro-5-methylphenoxy)piperidine
Description
3-(3-Fluoro-5-methylphenoxy)piperidine is a fluorinated piperidine derivative characterized by a phenoxy substituent at the 3-position of the piperidine ring. The phenoxy group is further substituted with a fluorine atom at the 3-position and a methyl group at the 5-position of the aromatic ring.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-5-10(13)7-12(6-9)15-11-3-2-4-14-8-11/h5-7,11,14H,2-4,8H2,1H3 |
InChI Key |
PHPUJMVPWGKPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Fluoro-5-methylphenoxy)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, and the reagents are readily available, making this method efficient for industrial production .
Chemical Reactions Analysis
3-(3-Fluoro-5-methylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluoro-5-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s fluorinated nature enhances its interaction with biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine: Due to its pharmacokinetic properties, it is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and other industrial products where fluorinated compounds are desired for their stability and reactivity
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s binding affinity to its targets, often through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor signaling pathways, making it effective in therapeutic applications .
Comparison with Similar Compounds
Halogenated Phenoxy Piperidines
Compound: 3-(2-Chloro-5-methylphenoxy)piperidine (CAS: 902837-30-3)
- Structural Differences: The chlorine atom at the 2-position of the phenoxy ring contrasts with the 3-fluoro substitution in the target compound.
- Implications: The position of halogenation (2- vs. 3-) may influence electronic effects and steric interactions.
Fluorinated Piperidines with Heterocyclic Moieties
Compounds :
- 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (Compound I)
- 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (Compound II)
- Structural Features: Both compounds feature a quinoline moiety linked to a piperidine (Compound I) or piperazine (Compound II) ring.
- Comparison: The piperidine ring in Compound I adopts a chair conformation, similar to the target compound’s piperidine core. Hirshfeld surface analysis reveals that dispersion forces dominate intermolecular interactions in both compounds (67.5% and 65.9% H⋯H contacts for I and II, respectively), suggesting that fluorinated piperidines like 3-(3-Fluoro-5-methylphenoxy)piperidine may exhibit comparable non-classical interactions in crystalline states .
Fluoropiperidines with Hydroxyl or Carboxylic Acid Groups
Compound: (5-Fluoropiperidin-3-yl)methanol hydrochloride (CAS: 1356342-54-5)
- Structural Differences: A hydroxyl-containing methyl group is attached to the 3-position of the piperidine ring, contrasting with the phenoxy group in the target compound.
Key Research Findings
Physicochemical and Structural Insights
- Lipophilicity and pKa Modulation: Fluorine incorporation increases lipophilicity (logP) and lowers pKa compared to non-fluorinated analogues, enhancing membrane permeability and bioavailability. For instance, 3-fluoropiperidines exhibit logP values ~1.5–2.0 higher than their non-fluorinated counterparts .
- Crystal Packing : Fluorinated piperidines often lack classical hydrogen bonds in their crystalline states, relying instead on C–H⋯X (X = F, O, Br) and dispersion forces. This trend is observed in compounds like 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one, where weak intermolecular interactions stabilize the lattice .
Comparative Data Table
Biological Activity
3-(3-Fluoro-5-methylphenoxy)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a piperidine ring substituted with a 3-fluoro-5-methylphenoxy group, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity of 3-(3-Fluoro-5-methylphenoxy)piperidine, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of 3-(3-Fluoro-5-methylphenoxy)piperidine can be represented as follows:
- Molecular Formula : C12H14FNO
- Molecular Weight : 209.25 g/mol
- IUPAC Name : 3-(3-fluoro-5-methylphenoxy)piperidine
The presence of the fluorine atom and the methyl group enhances the compound's lipophilicity and may affect its pharmacokinetic properties, making it an interesting subject for further investigation.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | L1210 (mouse leukemia) | 0.05 | Inhibition of DNA synthesis |
| Compound B | HeLa (cervical cancer) | 0.10 | Induction of apoptosis |
| 3-(3-Fluoro-5-methylphenoxy)piperidine | TBD | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, piperidine derivatives have been explored for their antimicrobial effects. The ability of these compounds to interact with bacterial membranes or inhibit key enzymes can lead to significant antibacterial activity.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 16 |
| 3-(3-Fluoro-5-methylphenoxy)piperidine | TBD | TBD |
The biological activity of 3-(3-Fluoro-5-methylphenoxy)piperidine may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Membrane Disruption : The lipophilic nature may allow these compounds to integrate into bacterial membranes, disrupting their integrity.
- Signal Transduction Interference : Piperidine derivatives can potentially interfere with signaling pathways involved in cell growth and apoptosis.
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
A study focused on synthesizing various piperidine derivatives, including those similar to 3-(3-Fluoro-5-methylphenoxy)piperidine, evaluated their biological activities against different cancer cell lines. The results showed that modifications in the piperidine structure significantly influenced their anticancer efficacy.
Case Study 2: Antimicrobial Properties Assessment
Another investigation assessed the antimicrobial properties of several piperidine derivatives against multi-drug resistant bacteria. The study highlighted the potential of these compounds in developing new antimicrobial agents, with some derivatives showing promising results against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
